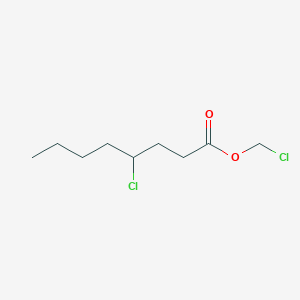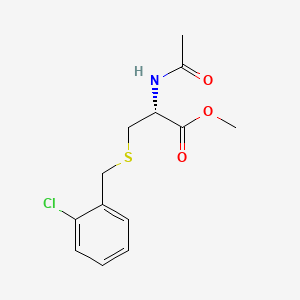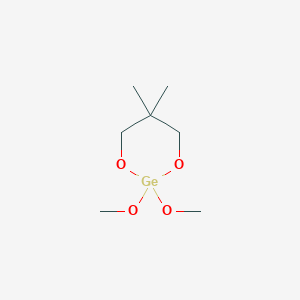
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane is an organogermanium compound known for its unique chemical structure and properties. This compound is characterized by the presence of germanium, a metalloid element, within a dioxane ring system. The inclusion of germanium imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol in the presence of a base. The reaction proceeds through the formation of intermediate germanium alkoxides, which then cyclize to form the dioxagerminane ring. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis of the germanium intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying germanium’s biological effects and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane exerts its effects involves interactions with biological molecules and cellular pathways. The germanium atom can coordinate with various ligands, influencing enzyme activity and cellular signaling pathways. This coordination can lead to changes in cellular metabolism and function, contributing to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxymethane: Another organogermanium compound with similar structural features.
2,2-Dimethoxypropane: Shares the dimethoxy functional groups but lacks the germanium atom.
2,5-Dimethoxy-4-methylamphetamine: Contains methoxy groups but is structurally different and used in different applications.
Uniqueness
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane is unique due to the presence of germanium within its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the properties of germanium are advantageous.
Propiedades
Número CAS |
79189-66-5 |
|---|---|
Fórmula molecular |
C7H16GeO4 |
Peso molecular |
236.83 g/mol |
Nombre IUPAC |
2,2-dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane |
InChI |
InChI=1S/C7H16GeO4/c1-7(2)5-11-8(9-3,10-4)12-6-7/h5-6H2,1-4H3 |
Clave InChI |
XEUGACVBNMMLEM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO[Ge](OC1)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


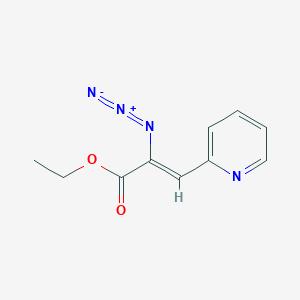
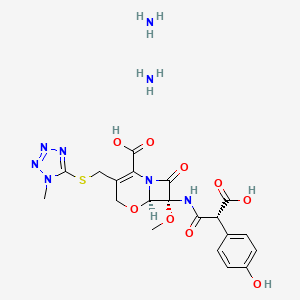

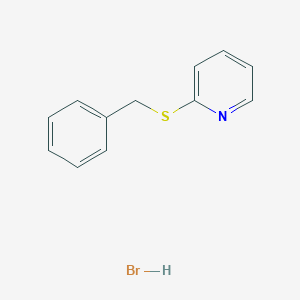
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)



![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
